![molecular formula C18H13N3O4 B2389588 N-[5-(呋喃-2-基)-1,3,4-噁二唑-2-基]-3-甲氧基萘-2-甲酰胺 CAS No. 887884-96-0](/img/structure/B2389588.png)

N-[5-(呋喃-2-基)-1,3,4-噁二唑-2-基]-3-甲氧基萘-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

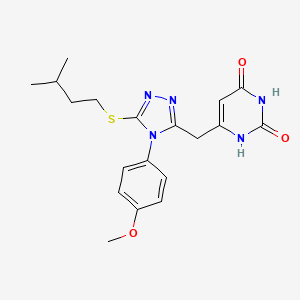

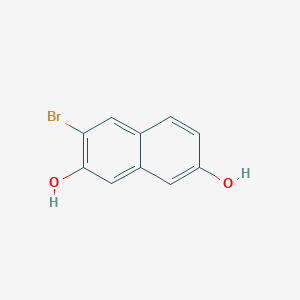

The compound “N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a furan ring, an oxadiazole ring, a methoxy group, and a naphthalene ring linked by a carboxamide group .

Synthesis Analysis

While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized from furan-2-carboxylic acid hydrazide . The furan ring can be linked to the oxadiazole ring through a series of reactions involving carbon disulfide .作用机制

Target of Action

A structurally similar compound, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, is known to target the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, and it plays a crucial role in several health conditions such as diabetes and its complications .

Mode of Action

Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . The interaction of the compound with its targets and the resulting changes would depend on the specific target and the structural features of the compound.

Biochemical Pathways

Furan-containing compounds are known to interact with various biochemical pathways due to their diverse biological activities . The affected pathways and their downstream effects would depend on the specific target of the compound.

Result of Action

Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics . The specific effects would depend on the compound’s interaction with its target and the subsequent changes in cellular processes.

实验室实验的优点和局限性

One advantage of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is that it has been shown to have potent anti-cancer and anti-inflammatory effects in vitro. Another advantage is that it has been synthesized and characterized, which makes it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to fully elucidate its effects. In addition, further research is needed to determine its potential toxicity and pharmacokinetics in vivo.

未来方向

There are several future directions for research on N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide. One area of interest is the development of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide derivatives with improved potency and selectivity for cancer cells. Another area of interest is the investigation of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide's potential as an anti-inflammatory agent in vivo. In addition, further research is needed to fully elucidate the mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide and its potential toxicity and pharmacokinetics in vivo.

合成方法

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide involves a multi-step process that begins with the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-yl chloride. This intermediate is then reacted with 5-amino-1,3,4-oxadiazole-2-carboxylic acid to form the furan-2-yl substituted oxadiazole. The final step involves the reaction of this intermediate with 3-methoxynaphthalene-2-carboxylic acid to form N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide. The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide has been reported in the literature, and the compound has been characterized by various analytical techniques, including NMR, IR, and mass spectrometry.

科学研究应用

抗菌活性

呋喃衍生物因其显著的治疗功效而在药物化学领域越来越受到重视。研究人员一直在探索含呋喃的化合物作为潜在的抗菌剂。 呋喃核在设计用于对抗微生物耐药性的创新药物中起着至关重要的作用 。调查该化合物对革兰氏阳性和革兰氏阴性细菌的抗菌活性可以提供有价值的见解。

抗癌潜力

基于呋喃的化合物通常表现出多种药理特性,包括抗癌作用。研究人员已经研究了呋喃衍生物的潜在抑制癌细胞生长和诱导凋亡作用。 调查我们的化合物对癌细胞系的的影响可以揭示其治疗潜力 .

抗炎特性

呋喃化合物与抗炎作用有关。 了解我们的化合物如何调节炎症通路和细胞因子产生可能有助于开发用于治疗炎症性疾病的药物 .

抗氧化活性

呋喃以其抗氧化特性而闻名。 调查我们的化合物清除自由基和预防氧化应激的能力可能与各种健康应用相关 .

农用化学品应用

呋喃衍生物在农用化学品中得到应用。研究人员一直在探索其作为杀虫剂和杀真菌剂的潜力。 调查我们的化合物对害虫和病原体的功效可以为农业应用提供宝贵的数据 .

树脂和漆的生产

呋喃衍生物用于树脂和漆的合成。 了解我们化合物的化学反应性及其在涂料和粘合剂中的潜在应用可能与工业过程相关 .

安全和危害

生化分析

Biochemical Properties

It has been suggested that it targets the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a two-step process that converts glucose to sorbitol. The interaction between the compound and aldose reductase could potentially influence various biochemical reactions .

Molecular Mechanism

属性

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c1-23-15-10-12-6-3-2-5-11(12)9-13(15)16(22)19-18-21-20-17(25-18)14-7-4-8-24-14/h2-10H,1H3,(H,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFHIXDOMVHCER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2389505.png)

![3-(4-chlorophenyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2389507.png)

![(E)-4-(Dimethylamino)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]but-2-enamide](/img/structure/B2389512.png)

![3-[(3-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2389517.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2389518.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2389527.png)

![(Z)-ethyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2389528.png)